2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

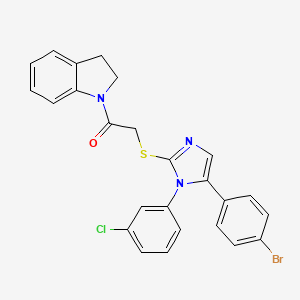

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features a hybrid heterocyclic scaffold combining an imidazole core with halogenated aryl substituents (4-bromophenyl and 3-chlorophenyl), a thioether linkage, and an indolin-1-yl ethanone moiety.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrClN3OS/c26-19-10-8-18(9-11-19)23-15-28-25(30(23)21-6-3-5-20(27)14-21)32-16-24(31)29-13-12-17-4-1-2-7-22(17)29/h1-11,14-15H,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTMOVXTXRTWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, a compound featuring an imidazole ring and various aromatic substituents, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of approximately 436.8 g/mol. The structure incorporates a bromophenyl group, a chlorophenyl group, and an indole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅BrClN₃OS |

| Molecular Weight | 436.8 g/mol |

| CAS Number | 1226434-94-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromoaniline with 3-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to create the imidazole ring. The final step involves acylation with chloroacetyl chloride to yield the target compound .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of imidazole can inhibit the growth of various cancer cell lines, including:

- Human Colorectal Carcinoma (HCT-116)

- Human Breast Adenocarcinoma (MCF-7)

- Human Liver Carcinoma (HepG2)

- Human Lung Carcinoma (A549)

For instance, related compounds showed IC50 values as low as 6.1 μM against HepG2 cells, significantly outperforming standard treatments like doxorubicin .

The proposed mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, affecting enzymatic activity crucial for cancer cell proliferation.

- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins .

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with these compounds can lead to cell cycle arrest at specific phases, preventing further cell division .

Antimicrobial Activity

In addition to anticancer properties, imidazole derivatives have demonstrated antimicrobial activity against various pathogens. For example, compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Case Studies

Several studies have highlighted the biological efficacy of imidazole derivatives:

- Study on Antitumor Activity : A recent study synthesized multiple imidazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds were characterized using spectroscopic techniques and exhibited promising results in inhibiting tumor growth .

- Antimicrobial Evaluation : Another study focused on the antibacterial properties of imidazole derivatives, reporting effective inhibition against E. coli and Staphylococcus aureus strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing imidazole and indoline structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death.

Antimicrobial Properties

The compound's thioether linkage may contribute to its antimicrobial activity. Studies have demonstrated that similar imidazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Enzyme Inhibition

Compounds like 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone have been studied for their potential as enzyme inhibitors. Specifically, they may act as inhibitors of enzymes such as glucosidases, which are crucial in carbohydrate metabolism. This property can be beneficial in managing conditions like diabetes.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including proteins associated with cancer progression and microbial resistance. These studies provide insights into the compound's mechanism of action and help guide further synthetic modifications to enhance efficacy.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of imidazole derivatives, including the target compound, and evaluated their biological activities against several cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of various thioether compounds was assessed against Gram-positive and Gram-negative bacteria. The results showed that the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, supporting its use as a template for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Halogenated Aryl Groups

- Target Compound : Contains 4-bromophenyl (electron-withdrawing) and 3-chlorophenyl groups. These substituents may enhance binding to hydrophobic enzyme pockets, as seen in antifungal azoles like sertaconazole .

- Analog 1: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () Substituents: 5-methyl-2-phenylimidazole and oxadiazole-thioether.

Thioether vs. Oxygen/Nitrogen Linkages

- Target Compound: Thioether linkage (-S-) between imidazole and ethanone.

Crystallographic and Physicochemical Properties

- Crystallography : While the target compound’s structure is unreported in the evidence, analogs like those in and rely on X-ray crystallography for conformation analysis. The indolin moiety may introduce steric hindrance, affecting packing efficiency compared to planar phenyl groups .

- Lipophilicity (LogP): Predicted higher LogP for the target compound (due to Br/Cl) vs. non-halogenated analogs, enhancing blood-brain barrier penetration in neurological targets .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:

The synthesis of this compound requires careful control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–100°C) are often used for imidazole ring formation, but excessive heat may degrade sensitive functional groups like the thioether linkage .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions, while ethanol or THF may stabilize intermediates during thioether bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted bromophenyl or chlorophenyl precursors .

- Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonation during imidazole cyclization .

Validate purity using HPLC (>95%) and confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), thioether-linked CH₂ (δ 3.5–4.5 ppm), and indoline NH (δ ~10 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~190 ppm) and imidazole carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~490) .

- X-ray Diffraction (XRD) : Resolve crystallographic parameters (e.g., bond angles, torsion) for unambiguous structural confirmation .

Advanced: How can X-ray crystallography with SHELX software resolve ambiguities in the compound’s structure?

Answer:

- Data Collection : Use a single crystal (size ~0.2 mm³) and Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data .

- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement. Key parameters include:

- Validation : Cross-check with PLATON for symmetry errors and CIF files for deposition in crystallographic databases .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Answer:

- Substituent Variation : Synthesize analogs with:

- Halogen Swaps : Replace 4-bromophenyl with 4-fluorophenyl to assess electron-withdrawing effects on target binding .

- Indoline Modifications : Introduce methyl groups to the indoline moiety to probe steric effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Reproducibility Checks : Validate assay conditions (e.g., pH, ionic strength) that may alter compound solubility or protein interactions .

- Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., oxidized thioether) that may confound activity readings .

- Target Profiling : Employ proteome-wide screening (e.g., thermal shift assays) to identify off-target interactions that explain divergent results .

Advanced: What computational methods are suitable for predicting this compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., kinase ATP-binding pockets). Focus on:

- Halogen Bonds : 4-Bromophenyl Br∙∙∙O interactions with backbone carbonyls .

- Hydrophobic Contacts : Indoline and chlorophenyl moieties in nonpolar binding pockets .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the thioether linkage .

Advanced: How can crystallization conditions be optimized for this compound?

Answer:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or acetone/water) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling (0.5°C/hr) from 40°C to 25°C promotes large, defect-free crystals .

- Additives : Introduce trace ethyl acetate (1% v/v) to stabilize π-π stacking between aromatic rings .

Advanced: What strategies are effective for studying this compound’s interactions with biological macromolecules?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with serum albumin or DNA .

- Cryo-EM : Resolve compound-induced conformational changes in membrane proteins at near-atomic resolution .

- Fluorescence Quenching : Monitor tryptophan emission shifts (λex = 280 nm) to map binding sites on enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.